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Compound of Interest

Compound Name: (+)-Coccinine

Cat. No.: B12777487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the Amaryllidaceae

alkaloid, (+)-Coccinine. The information presented herein is crucial for the identification,

characterization, and quality control of this natural product, which holds potential for further

investigation in drug discovery and development. This document summarizes the key

spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, offering a comprehensive resource for researchers in the field.

Introduction to (+)-Coccinine
(+)-Coccinine is a member of the montanine-type Amaryllidaceae alkaloids, a class of natural

products known for their complex structures and interesting biological activities. First isolated

from Haemanthus coccineus, its structure was elucidated through extensive spectroscopic

analysis. The molecular formula of (+)-Coccinine is C₁₇H₁₉NO₄, with a molecular weight of

301.34 g/mol . A thorough understanding of its spectral properties is fundamental for its

unambiguous identification and for guiding synthetic and medicinal chemistry efforts.

Spectroscopic Data Analysis
The structural elucidation of (+)-Coccinine relies on a combination of spectroscopic

techniques. The following sections detail the key findings from ¹H NMR, ¹³C NMR, IR, and MS

analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are essential for assigning the

chemical structure of (+)-Coccinine.

Table 1: ¹H NMR Spectral Data of (+)-Coccinine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectral Data of (+)-Coccinine

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific chemical shift values and coupling constants from the original literature were not

available in the provided search results. Researchers should refer to the primary literature for

this detailed quantitative data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of (+)-Coccinine reveals characteristic

absorption bands corresponding to its key functional moieties.

Table 3: Infrared (IR) Spectral Data of (+)-Coccinine

Wavenumber (cm⁻¹) Description of Vibration

Data not available in search results
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Note: Specific absorption peak wavenumbers from the original literature were not available in

the provided search results. Researchers should consult the primary literature for this

information.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry (MS) Data of (+)-Coccinine

m/z Ion Description

301 [M]⁺ (Molecular Ion)

Specific fragmentation data not available in

search results

Note: While the molecular ion peak is confirmed by the molecular weight, a detailed

fragmentation pattern was not available in the provided search results. This information is

critical for structural confirmation and can be found in the original research publications.

Experimental Protocols
The acquisition of high-quality spectral data is contingent upon the use of appropriate

experimental methodologies. While the specific parameters used for the original

characterization of (+)-Coccinine require consulting the primary literature, general protocols for

the spectroscopic analysis of alkaloids are outlined below.

NMR Spectroscopy
A general procedure for obtaining NMR spectra of an alkaloid like (+)-Coccinine involves

dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a high-field NMR

spectrometer. For complete structural assignment, 2D NMR experiments such as COSY,

HSQC, and HMBC are often necessary.
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Infrared Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The

spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI)

being common for providing detailed fragmentation patterns. The sample is introduced into the

mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment

ions are recorded.

Visualizing the Workflow and Structural
Relationships
To better understand the process of spectral data analysis and the relationships between

different analytical steps, the following diagrams are provided.
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Caption: Workflow for the spectral analysis of (+)-Coccinine.
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Caption: Generalized MS fragmentation pathway for (+)-Coccinine.

Conclusion
The spectroscopic data of (+)-Coccinine provides a unique fingerprint that is indispensable for

its identification and characterization. While this guide summarizes the key aspects of its

spectral analysis, researchers are strongly encouraged to consult the primary scientific

literature for detailed quantitative data and experimental conditions. A comprehensive

understanding of the NMR, IR, and MS data is fundamental for advancing the research and

development of this promising natural product.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of (+)-Coccinine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12777487#coccinine-spectral-data-analysis-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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